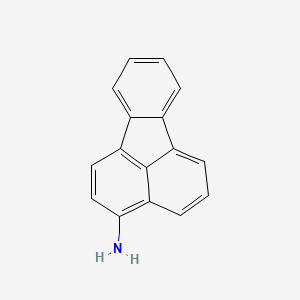

3-Aminofluoranthene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57469. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluoranthen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGJAFIHUSTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049260 | |

| Record name | 3-Aminofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-46-1 | |

| Record name | 3-Aminofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminofluoranthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoranthen-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UN5PRH090 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminofluoranthene

CAS Number: 2693-46-1

Abstract

This technical guide provides a comprehensive overview of 3-Aminofluoranthene, a polycyclic aromatic amine derived from fluoranthene. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details the chemical and physical properties, synthesis, analytical methodologies, biological activity, and safety considerations associated with this compound. As a known mutagen that requires metabolic activation, understanding its properties and biological interactions is critical for its application in research and for assessing its environmental and health impacts.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fluoranthene backbone with an amino group substituent.[1] It typically appears as a white to amber powder or crystalline solid at room temperature.[1][2] Its conjugated system imparts fluorescent properties, making it a subject of interest for applications such as fluorescent probes and in organic electronics.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2693-46-1 | [2] |

| Molecular Formula | C₁₆H₁₁N | [2] |

| Molecular Weight | 217.27 g/mol | [] |

| Melting Point | 115-117 °C | [] |

| Boiling Point | 440.8 °C at 760 mmHg | [] |

| Density | 1.322 g/cm³ | [] |

| Appearance | White to Amber Powder/Crystal | [2] |

| UV max (in H₂O) | 406 nm | [4] |

| InChI Key | VHGJAFIHUSTRGB-UHFFFAOYSA-N | [1] |

Synthesis

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from fluoranthene:

-

Nitration of Fluoranthene: Fluoranthene is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 3-nitrofluoranthene.

-

Reduction of 3-Nitrofluoranthene: The nitro group of 3-nitrofluoranthene is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

Below is a diagram illustrating this general synthetic logic.

Experimental Protocols

Analytical Methods

The analysis of this compound, particularly in complex matrices, typically involves chromatographic techniques coupled with sensitive detectors.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[5]

-

Sample Preparation: Samples (e.g., environmental extracts, biological tissues) are first extracted with a suitable organic solvent (e.g., dichloromethane or hexane). The extract is then concentrated and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

Derivatization: To improve volatility and chromatographic performance, the amino group can be derivatized. A common method is acylation.[6]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure elution of the analyte.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of this compound (m/z 217).[2]

-

HPLC is well-suited for the analysis of less volatile or thermally labile compounds.

-

Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up.

-

Derivatization: Pre-column derivatization is often necessary for sensitive detection, especially with fluorescence detectors. Reagents like o-phthalaldehyde (OPA) or fluorescamine can be used to form highly fluorescent derivatives.[7][8]

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Detector: A fluorescence detector is ideal due to the native fluorescence of the molecule and its derivatives, offering high sensitivity and selectivity.[7] UV detection is also possible.[9]

-

General Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of this compound in an environmental or biological sample.

Biological Activity and Toxicology

This compound is of significant toxicological interest as it has been shown to be mutagenic.[10][11] Like many PAHs and their derivatives, its toxicity is not direct but requires metabolic activation to exert its genotoxic effects.

Metabolic Activation and Mutagenicity

Studies have demonstrated that this compound is mutagenic in bacterial assays (Ames test) and in mammalian cells, such as Chinese hamster V79 cells, where it induces mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus.[10][11][12] This mutagenicity is dependent on metabolic activation by liver enzyme fractions (S9 or S100).[10][11]

The activation pathway is believed to involve a sequence of enzymatic reactions. The parent compound, an aromatic amine, is thought to undergo N-hydroxylation mediated by cytochrome P450 enzymes to form a hydroxylamine. This intermediate can then be further activated, for instance by O-acetylation, to form a reactive nitrenium ion. This highly electrophilic species can then readily form covalent adducts with DNA, leading to mutations if not repaired.[10][11]

Signaling Pathway Diagram: Metabolic Activation

The diagram below illustrates the proposed metabolic pathway for the activation of this compound to a DNA-reactive species.

Applications

Despite its toxicity, the unique properties of this compound lend it to specific research applications:

-

Fluorescent Probes: Its inherent fluorescence makes it a candidate for developing fluorescent probes for various analytical and biological applications.[1][4]

-

Material Science: As a polycyclic aromatic compound, it has potential uses in the development of organic electronic materials.[1]

-

Toxicology Research: It serves as a model compound for studying the mechanisms of mutagenicity and carcinogenicity of aromatic amines.[10][11]

-

Environmental Standard: It is used as an analytical standard for the detection and quantification of PAHs and their derivatives in environmental samples.

Safety and Handling

This compound should be handled with extreme caution due to its toxicological profile.

-

Hazard Classification: It is classified as harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

- 1. CAS 2693-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H11N | CID 17599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2693-46-1 [chemicalbook.com]

- 5. emerypharma.com [emerypharma.com]

- 6. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. agilent.com [agilent.com]

- 9. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity of nitrofluoranthenes, this compound and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of the mutagenicity and antimutagenicity of forty-two 3-substituted flavones in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Aminofluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-aminofluoranthene, a crucial building block in various chemical and pharmaceutical applications. This document details established methodologies, presents quantitative data in a structured format, and offers visual representations of the experimental workflows.

Synthesis of this compound

The most common and effective route for the synthesis of this compound involves a two-step process: the nitration of fluoranthene to yield 3-nitrofluoranthene, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Nitration of Fluoranthene to 3-Nitrofluoranthene

The introduction of a nitro group at the C3 position of the fluoranthene core is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is highly regioselective, favoring substitution at the most reactive 3- and 8-positions.

Experimental Protocol: Nitration of Fluoranthene

Materials:

-

Fluoranthene

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve fluoranthene in dichloromethane.

-

Slowly add a pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the fluoranthene solution, ensuring the internal temperature is maintained below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over a large volume of crushed ice.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 3-nitrofluoranthene.

Quantitative Data: Nitration of Fluoranthene

| Parameter | Value | Reference |

| Reactants | ||

| Fluoranthene | 1.0 eq | [1] |

| Fuming Nitric Acid | Molar excess | [1] |

| Concentrated Sulfuric Acid | Molar excess | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [1] |

| Temperature | 0-5 °C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Yield | ||

| Crude Yield of Nitro-isomers | Not specified |

Step 2: Reduction of 3-Nitrofluoranthene to this compound

The conversion of the nitro group in 3-nitrofluoranthene to an amino group can be accomplished through various reduction methods. Common reducing agents for aromatic nitro compounds include tin(II) chloride in the presence of hydrochloric acid, and catalytic hydrogenation.

Experimental Protocol: Reduction of 3-Nitrofluoranthene using Tin(II) Chloride

Materials:

-

3-Nitrofluoranthene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend 3-nitrofluoranthene in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

Heat the reaction mixture at reflux for a specified time, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the filtrate with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

Quantitative Data: Reduction of 3-Nitrofluoranthene

| Parameter | Value | Reference |

| Reactants | ||

| 3-Nitrofluoranthene | 1.0 eq | [2] |

| Tin(II) Chloride (SnCl₂) | 3.0 - 5.0 eq | [2] |

| Concentrated Hydrochloric Acid | Excess | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | Varies (monitored by TLC) | |

| Yield | ||

| Yield of this compound | High |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and residual reagents. The most effective methods for obtaining high-purity this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, toluene, or hexane/ethyl acetate)

-

Heating apparatus (hot plate or water bath)

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture while stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data: Recrystallization of this compound

| Parameter | Value |

| Solvent System | Ethanol/Water or Toluene |

| Recovery Yield | Typically >80% |

| Purity | High (determined by melting point, NMR, or HPLC) |

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For amines, which can interact strongly with acidic silica gel, the use of a deactivated stationary phase or the addition of a base to the eluent is often recommended.

Experimental Protocol: Column Chromatography of this compound

Materials:

-

Crude this compound

-

Silica Gel (or alumina for basic compounds)

-

Eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine)

-

Chromatography column

-

Fraction collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (a non-polar solvent like hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free packing.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully load the sample onto the top of the silica gel column.

-

Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). A common eluent system is a mixture of hexane and ethyl acetate, to which a small amount of triethylamine (e.g., 1%) can be added to prevent tailing of the amine.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data: Column Chromatography of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate gradient (with ~1% Triethylamine) |

| Recovery Yield | Typically >90% |

| Purity | >98% (as determined by HPLC or NMR) |

Experimental Workflows

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm; Amine protons (broad singlet) |

| ¹³C NMR | Characteristic signals for aromatic carbons |

| IR (Infrared) Spectroscopy | N-H stretching vibrations (typically two bands for a primary amine) around 3300-3500 cm⁻¹; Aromatic C-H and C=C stretching vibrations |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₁N) |

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements.

References

3-Aminofluoranthene chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminofluoranthene is a polycyclic aromatic amine (PAA) derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). As a member of this class of compounds, this compound is of significant interest in various fields of chemical and biological research. Its fluorescent properties make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1] Furthermore, its biological activities, including potential cytotoxic and mutagenic effects, are subjects of toxicological and pharmacological investigation.[1] This technical guide provides an in-depth overview of the chemical structure, characterization, synthesis, and known biological activities of this compound.

Chemical Structure and Identification

This compound consists of a fluoranthene core, which is a fusion of a benzene and a naphthalene ring connected by a five-membered ring, with an amino group substituted at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | fluoranthen-3-amine[2] |

| CAS Number | 2693-46-1[2] |

| Molecular Formula | C₁₆H₁₁N[2] |

| Molecular Weight | 217.27 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N[2] |

| InChI Key | VHGJAFIHUSTRGB-UHFFFAOYSA-N[2] |

| Synonyms | 3-Fluoranthenamine, 4-Aminofluoranthene |

Physical and Chemical Properties

This compound is a solid at room temperature and exhibits properties characteristic of polycyclic aromatic amines.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Powder | [1] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 440.8 °C at 760 mmHg (estimated) | [2] |

| Solubility | Soluble in organic solvents such as ethanol. | [3] |

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-nitrofluoranthene.

Experimental Protocol: Reduction of 3-Nitrofluoranthene

A general procedure for the reduction of an aromatic nitro compound to an amine using tin(II) chloride is as follows. A specific, detailed protocol for this compound was not available in the searched literature.

-

Dissolution: 3-Nitrofluoranthene is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and hydrochloric acid.

-

Reduction: A reducing agent, typically a metal in acidic solution like tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid (HCl), is added to the solution. The mixture is then heated under reflux for several hours to ensure the complete reduction of the nitro group to an amino group.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until the solution is alkaline. This precipitates the tin salts.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

Experimental Protocol (General): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[4][5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[4][5]

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | Data not available in searched resources | |||

| ¹³C NMR | Data not available in searched resources |

Note: Specific chemical shift and coupling constant data for this compound were not found in the publicly available literature searched.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic rings.

Experimental Protocol (General): The IR spectrum can be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1650-1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |

| ~1250 | Medium | C-N stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Note: Specific peak assignments for a measured spectrum of this compound were not found in the searched resources. The table represents expected regions for key functional groups.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Due to its extended π-conjugated system, this compound absorbs ultraviolet and visible light and exhibits fluorescence.

Experimental Protocol (General): The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable UV-grade solvent (e.g., ethanol, cyclohexane).[6] For fluorescence measurements, a spectrofluorometer is used to determine the excitation and emission spectra.[3]

Table 5: UV-Vis and Fluorescence Spectroscopic Data

| Technique | λmax (nm) | Solvent | Reference(s) |

| UV-Vis Absorption | Data not available in searched resources | ||

| Fluorescence Excitation | 328 | Ethanol | [3] |

| Fluorescence Emission | 542 | Ethanol | [3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol (General): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.[7]

Table 6: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 217 | High | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in searched resources |

Biological Activity

The biological effects of this compound have been investigated, particularly in the context of toxicology and cancer research. It has been shown to exhibit growth-inhibitory effects on certain cancer cell lines.[8] However, unlike its precursor 3-nitrofluoranthene, this compound does not appear to induce apoptosis or programmed necrosis in Hepa1c1c7 cells, though it may reduce cell proliferation.

Cytotoxicity and Growth Inhibition

Experimental Protocol: Cell Viability Assay (General)

-

Cell Culture: Human cancer cell lines (e.g., colon, breast, or thyroid cancer cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[9][10]

-

Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[9][10]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.[9] The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[8]

Note: A detailed signaling pathway for this compound's biological activity is not well-established in the currently available literature.

Conclusion

This compound is a versatile molecule with potential applications in materials science and significant implications in toxicology and pharmacology. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and characterization, along with a summary of its known biological activities. Further research is warranted to fully elucidate its spectroscopic properties with detailed peak assignments and to explore its mechanisms of biological action in greater detail. Such studies will be crucial for harnessing its potential in various scientific and technological domains.

References

- 1. CAS 2693-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H11N | CID 17599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectrum [3-Amino Fluoranthene] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. whitman.edu [whitman.edu]

- 8. Growth inhibitory effects of flavonoids in human thyroid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Spectroscopic properties of 3-Aminofluoranthene (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic properties of 3-Aminofluoranthene, a fluorescent polycyclic aromatic hydrocarbon (PAH).[1] The document focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development applications.

Spectroscopic Data

This compound exhibits distinct absorption and emission properties, making it a subject of interest for various fluorescence-based applications. The primary spectroscopic parameters in ethanol are summarized below.

Table 1: Spectroscopic Properties of this compound in Ethanol

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 328 | [2] |

| Emission Maximum (λem) | 542 | [2] |

| Stokes Shift | 214 | [2] |

The Stokes shift is the difference in wavelength between the excitation and emission maxima.

Experimental Protocols

The following sections detail standardized methodologies for the measurement of UV-Vis absorption and fluorescence spectra.

-

Compound: this compound

-

Solvent: Spectroscopic grade ethanol (or other appropriate solvent)

-

Instrumentation:

This protocol outlines the steps to determine the absorption spectrum of this compound.

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent.

-

From the stock solution, prepare a dilution to an appropriate concentration for measurement. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-700 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Caption: Workflow for UV-Vis absorption analysis.

This protocol describes the steps to measure the excitation and emission spectra of this compound.

-

Solution Preparation:

-

Prepare a stock solution as described in the UV-Vis protocol.

-

Prepare a series of dilutions. For fluorescence, solutions are typically much more dilute than for UV-Vis to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and its xenon lamp source, allowing it to warm up.

-

-

Determining the Emission Spectrum:

-

Set the excitation monochromator to the determined λmax from the UV-Vis spectrum (e.g., 328 nm).

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 350-700 nm).

-

The resulting spectrum will show the fluorescence emission, and the peak is the λem.

-

-

Determining the Excitation Spectrum:

-

Set the emission monochromator to the determined λem (e.g., 542 nm).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-520 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

-

Measurement:

-

Run a blank spectrum using the pure solvent to check for background fluorescence.

-

Measure the fluorescence spectra of the prepared sample solutions. Detection is typically performed at a 90-degree angle to the excitation light path to minimize scattering.[4]

-

Caption: Workflow for fluorescence excitation and emission analysis.

Logical Relationships

The relationship between absorption and emission is fundamental to understanding fluorescence. The process begins with the absorption of a photon, followed by emission at a lower energy (longer wavelength).

Caption: Simplified Jablonski diagram for fluorescence.

References

In-depth Technical Guide to the Spectral Characteristics of 3-Aminofluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 3-aminofluoranthene. Detailed experimental protocols and tabulated spectral data are presented to facilitate its identification, characterization, and application in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

¹³C NMR Spectral Data

The PubChem database indicates the availability of ¹³C NMR spectral data for this compound, sourced from Aldrich Chemical Company, Inc.[1] While the raw data is accessible through specialized databases, a representative summary is provided below. The carbon atoms of the fluoranthene backbone will exhibit distinct chemical shifts based on their electronic environment, with carbons bonded to the amino group showing a characteristic upfield shift compared to the parent fluoranthene molecule.

Table 1: Summary of ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 (C-NH₂) | ~145 |

| Aromatic CH | 110 - 130 |

| Quaternary Aromatic C | 120 - 140 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the amino group.

Table 2: Summary of IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium, often two bands for primary amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |

| C-H Bending (Aromatic) | 900 - 675 | Strong |

Data sourced from various techniques including KBr wafer, ATR-IR, and vapor phase IR as indicated in the PubChem database.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectral data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Deuterated Dimethyl Sulfoxide, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Logical Workflow: Potential Metabolic Pathway of this compound

While the specific metabolic pathway of this compound is not extensively documented, a plausible pathway can be proposed based on the known metabolism of other polycyclic aromatic amines. The following diagram illustrates a hypothetical metabolic activation and detoxification pathway.

Caption: A potential metabolic pathway of this compound.

This diagram illustrates that this compound can undergo metabolic activation via N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-3-aminofluoranthene. This intermediate can be further activated by N-acetyltransferases to a reactive ester, which can then form adducts with DNA, a critical step in chemical carcinogenesis. Alternatively, both the parent compound and its hydroxylated metabolite can be detoxified through conjugation reactions (e.g., glucuronidation or sulfation) and subsequently excreted.

References

An In-Depth Technical Guide to the Quantum Yield and Photophysical Properties of 3-Aminofluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Aminofluoranthene is a derivative of the polycyclic aromatic hydrocarbon fluoranthene, featuring an amino group that imparts fluorescent properties to the molecule. Such fluorescent compounds are of significant interest in various scientific disciplines, including analytical chemistry, materials science, and biomedical research, owing to their potential applications as fluorescent probes and labels. A critical parameter for any fluorescent molecule is its fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. Despite its importance, a specific quantum yield value for this compound has not been prominently reported. This guide, therefore, focuses on providing the necessary theoretical background and experimental framework for its determination.

Photophysical Properties of this compound

The photophysical properties of a fluorophore are dictated by its electronic structure and are highly influenced by its immediate environment. Key parameters include the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.

Spectral Characteristics

This compound exhibits characteristic absorption and emission spectra. In ethanol, the following spectral properties have been reported:

This results in a significant Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is often a desirable property for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio.

Table 1: Spectral Properties of this compound in Ethanol

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | 328[1] |

| Emission Maximum (λem) | 542[1] |

| Stokes Shift (Δλ) | 214 |

Solvent Effects

The photophysical properties of this compound, like many fluorophores containing charge-transfer characteristics, are expected to be sensitive to the solvent polarity. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum of polar fluorophores due to the stabilization of the more polar excited state. This effect can also influence the fluorescence quantum yield and lifetime. A systematic investigation of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using either absolute or relative methods. The relative method, which involves comparison to a well-characterized standard, is more commonly employed due to its simplicity and accessibility.

The Relative (Comparative) Method

The comparative method relies on the principle that for dilute solutions of a sample and a standard with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The following equation is used to calculate the quantum yield of the sample (Φx) relative to a standard (Φstd):

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and std refer to the unknown sample and the standard, respectively.

Selection of a Suitable Standard

The choice of a suitable fluorescence standard is critical for accurate quantum yield determination. The standard should have a well-characterized and stable quantum yield, and its absorption and emission spectra should overlap with those of the sample. For this compound, with an excitation maximum around 328 nm, quinine sulfate in 0.1 M H₂SO₄ is a commonly used and well-accepted standard.

Table 2: Photophysical Properties of Quinine Sulfate (Standard)

| Property | Value | Solvent |

| Absorption Maximum (λabs) | ~348 nm | 0.1 M H₂SO₄ |

| Emission Maximum (λem) | ~450 nm | 0.1 M H₂SO₄ |

| Quantum Yield (Φf) | 0.54 | 0.1 M H₂SO₄ |

Experimental Protocols

This section provides a detailed methodology for the determination of the fluorescence quantum yield of this compound using the relative method with quinine sulfate as the standard.

Materials and Instrumentation

-

This compound

-

Quinine sulfate dihydrate (fluorescence standard)

-

Spectroscopic grade ethanol

-

Spectroscopic grade sulfuric acid (H₂SO₄)

-

Deionized water

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Solution Preparation

-

Standard Stock Solution (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

Sample Stock Solution (this compound): Prepare a stock solution of this compound in ethanol.

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample in their respective solvents. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

Measurement Procedure

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all working solutions (standard and sample) and the corresponding solvent blanks.

-

Determine the absorbance of each solution at the selected excitation wavelength (e.g., 348 nm for both, if spectral overlap allows, or at the respective absorption maxima with appropriate corrections).

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all working solutions and the solvent blanks using the same excitation wavelength used for the absorbance measurements.

-

The emission should be recorded over the entire fluorescence range of the compound (e.g., 400-700 nm for quinine sulfate and 450-700 nm for this compound).

-

It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's spectral response.

-

Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear and pass through the origin.

-

Determine the slopes of these plots.

-

Calculate the quantum yield of this compound using the equation provided in section 3.1, substituting the slopes of the plots for the I/A ratio.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the determination of the relative fluorescence quantum yield.

References

Solubility and stability of 3-Aminofluoranthene in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3-Aminofluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a polycyclic aromatic amine (PAA) of significant interest in environmental science and toxicology. Due to its fluorescent properties, it is also utilized in various analytical applications.[1][2] Understanding its behavior in different solvents and under various environmental conditions is critical for accurate experimental design, data interpretation, and the development of analytical methods.

Physicochemical Properties of this compound

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Its chemical structure consists of a fluoranthene backbone with an amino group substituent.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁N | PubChem |

| Molecular Weight | 217.27 g/mol | [3] |

| Melting Point | 120 °C | [3] |

| Appearance | Yellow solid | [3] |

| Log P (octanol/water) | 4.36 | [3] |

Solubility Profile

The solubility of amines is largely dictated by the balance between the hydrophobic hydrocarbon portion and the hydrophilic amino group, which can participate in hydrogen bonding.[4][5]

Aqueous Solubility

Like most aromatic amines with a large hydrophobic structure, this compound is expected to have very low solubility in water.[4][6] The large polycyclic aromatic scaffold dominates its physicochemical properties, making it hydrophobic. However, its basic amino group allows for increased solubility in acidic aqueous solutions due to the formation of the corresponding water-soluble ammonium salt.[6][7]

Organic Solvent Solubility

This compound generally exhibits good solubility in various organic solvents.[4] While specific quantitative data is limited in the available literature, qualitative solubility can be inferred from its use in different analytical and experimental setups.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | Often used as solvents for storing and analyzing PAHs and their derivatives.[8] Acetonitrile is a common solvent in HPLC methods for PAHs.[9][10] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amino group can interact with the hydroxyl group of alcohols, but the large nonpolar structure limits high solubility.[4] |

| Nonpolar / Weakly Polar | Dichloromethane, Toluene, Hexane | Soluble | The large, nonpolar aromatic ring system interacts favorably with nonpolar solvents.[4][11][12] |

| Ethers | Diethyl ether | Soluble | Amines are generally soluble in organic solvents like diethyl ether.[6] |

Note: Quantitative solubility data for this compound is not widely published. The information above is based on the general behavior of aromatic amines and related polycyclic aromatic compounds.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling, as well as for understanding its environmental fate. As an amino-PAH, it is susceptible to degradation via oxidation and photodegradation.

Chemical Stability

This compound is generally stable under normal laboratory conditions when stored in the dark and under an inert atmosphere.[3] However, it is incompatible with strong oxidizing agents.[3] The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products, a common characteristic of aromatic amines.[4]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, is a primary pathway for the degradation of PAHs and their derivatives.[13][14] The photolysis of amino-PAHs can generate direct-acting mutagens.[13] For instance, the photolysis of 2-aminofluorene, a related compound, results in the formation of 2-nitrosofluorene and 2-nitrofluorene.[13] It is plausible that this compound undergoes similar photo-oxidation reactions. This light-induced degradation can be a significant factor in environmental samples and during analytical procedures if samples are not protected from light.[11][13]

Thermal Stability

Polycyclic aromatic compounds can degrade at elevated temperatures. Studies on other PAHs have shown that degradation in solution (e.g., in hexane) is faster than in solid form and that the degradation rate increases with temperature.[12] While specific data for this compound is not available, it is reasonable to assume it follows a similar trend.

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and stability of this compound, based on standard methods for aromatic compounds.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the solubility of a compound in a given solvent.

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Compound: Add an excess amount of solid this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

Protocol for Stability Assessment (Photodegradation Study)

This protocol outlines a method to assess the stability of this compound in a specific solvent under light exposure.

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile) at a known concentration.

-

Sample Preparation: Aliquot the solution into multiple transparent (e.g., quartz or borosilicate glass) and amber vials (as dark controls).

-

Initial Analysis (T=0): Immediately analyze the concentration of this compound in one of the amber vials to establish the initial concentration (C₀).

-

Exposure:

-

Place the transparent vials under a controlled light source (e.g., a solar simulator or a specific wavelength UV lamp).

-

Store the amber vials alongside the transparent ones but protected from light (e.g., wrapped in aluminum foil) to serve as controls.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one transparent vial and one amber vial.

-

Analysis: Analyze the concentration of this compound in each sampled vial using HPLC. It is also advisable to monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for both the exposed and control samples.

-

Compare the concentration decrease in the light-exposed samples to the dark controls to determine the extent of photodegradation.

-

The degradation kinetics can be determined by fitting the data to an appropriate rate model (e.g., first-order kinetics).[12]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Caption: Workflow for solubility and stability analysis.

Conclusion

This guide summarizes the key aspects of this compound's solubility and stability. It is sparingly soluble in water but generally soluble in a range of organic solvents. Its stability is compromised by exposure to light and strong oxidizing agents. The provided experimental protocols offer a foundation for researchers to conduct detailed investigations into its behavior, which is essential for applications in analytical chemistry, environmental monitoring, and drug development. Further research to quantify its solubility in various solvents and to identify its specific degradation products would be highly valuable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. osti.gov [osti.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pjoes.com [pjoes.com]

In-Depth Technical Guide to 3-Aminofluoranthene Derivatives: Synthesis, Biological Activity, and Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminofluoranthene derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound serves as a crucial scaffold for the development of novel compounds with potential therapeutic applications, particularly in oncology. The introduction of an amino group at the 3-position of the fluoranthene core provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives with tunable physicochemical and pharmacological properties. This guide will delve into the synthetic routes to this compound and its derivatives, present their biological activities with a focus on anticancer effects, and explore their interactions with key cellular signaling pathways.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core this compound molecule, which can then be further functionalized.

Synthesis of 3-Nitrofluoranthene

The precursor to this compound is 3-nitrofluoranthene, which can be synthesized by the nitration of fluoranthene. Regioselectivity is a critical aspect of this reaction, as fluoranthene is most reactive at the C-3 and C-8 positions.[1]

Experimental Protocol: Nitration of a Fluoranthene Precursor

A representative protocol for the nitration of a substituted fluoranthene, such as 3-methoxyfluoranthene, can be adapted for the synthesis of 3-nitrofluoranthene.[2]

-

Dissolution: Dissolve the fluoranthene precursor in a suitable solvent, such as acetic acid.

-

Nitrating Agent: Prepare a nitrating mixture, typically a combination of nitric acid and sulfuric acid. This should be done with extreme caution in a fume hood, with appropriate personal protective equipment (PPE).[1]

-

Reaction: Slowly add the nitrating agent to the solution of the fluoranthene precursor while maintaining a controlled temperature to prevent runaway reactions.[1]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water until neutral, and purify by recrystallization or column chromatography to isolate the desired 3-nitrofluoranthene isomer.

Synthesis of this compound

This compound is synthesized by the reduction of 3-nitrofluoranthene. A common and efficient method for this transformation is catalytic hydrogenation using hydrazine hydrate and a palladium catalyst.

Experimental Protocol: Reduction of 3-Nitrofluoranthene

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrofluoranthene in ethanol.

-

Catalyst: Add a catalytic amount of 10% palladium on charcoal (Pd/C).

-

Reducing Agent: Slowly add hydrazine hydrate to the suspension. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux and maintain until the starting material is consumed (monitor by TLC).

-

Filtration: Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization to obtain this compound.

Synthesis of this compound Derivatives (Schiff Bases)

The amino group of this compound is a versatile functional group that can be readily derivatized. A common approach is the condensation with various aromatic aldehydes to form Schiff bases (imines).

Experimental Protocol: Synthesis of N-(Substituted-benzylidene)-3-aminofluoranthene

This is a general procedure for the synthesis of Schiff bases from an aromatic amine.

-

Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Aldehyde Addition: Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

-

Catalyst: Add a few drops of a catalytic amount of glacial acetic acid.

-

Reflux: Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the solid with cold ethanol and dry. If necessary, further purify by recrystallization.

-

Characterization: Characterize the synthesized Schiff bases using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5][6]

Biological Activity of Fluoranthene Derivatives

Derivatives of fluoranthene and related polycyclic aromatic compounds have been evaluated for their biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds are typically assessed against a panel of human cancer cell lines, and their potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity

The tables below summarize the cytotoxic activities of various heterocyclic and aromatic compounds, some of which are structurally related to this compound derivatives, against different cancer cell lines. This data provides a comparative landscape of the potential of such scaffolds in cancer therapy.

Table 1: Cytotoxicity of Various Synthetic Derivatives Against Breast Cancer Cell Lines [3]

| Compound | Cell Line | IC₅₀ (µM) |

| 3c | MCF-7 | 1.5 ± 0.18 |

| MDA-MB-231 | 7.9 ± 1.0 | |

| 3d | MCF-7 | 3.1 ± 0.65 |

| MDA-MB-231 | > 10 | |

| 3h | MCF-7 | 0.71 ± 0.17 |

| MDA-MB-231 | 6.5 ± 0.83 | |

| 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) |

| MDA-MB-231 | 2.5 ± 0.8 (µg/mL) | |

| 7h | T-47D | 1.8 ± 0.6 (µg/mL) |

| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL) |

| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) |

Table 2: Cytotoxicity of Pyridine and Fused Pyridine Derivatives Against Breast Cancer Cell Lines [7]

| Compound | Cell Line | IC₅₀ (µM) |

| 30a | MDA-MB-231 | 12.12 ± 0.54 |

| MCF-7 | 9.59 ± 0.7 | |

| T-47D | 10.10 ± 0.4 | |

| 31 | MDA-MB-231 | 4.2 |

| MCF-7 | 2.4 | |

| 34 | MDA-MB-231 | 0.99 ± 0.03 |

| T-47D | 0.43 ± 0.01 |

Table 3: Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives [8]

| Compound | Cell Line | GI₅₀ (µM) | TGI (µM) |

| 10b | HS 578T (Breast) | 1.51 | 4.96 |

| Various | 0.91 - 16.7 | 2.32 - 15.0 |

Table 4: Cytotoxicity of Pyrazolylnucleosides [9]

| Compound | Cell Line | GI₅₀ (µM) |

| 6e | Hop-92 (Lung) | 9.3 |

| HS 578T (Breast) | 3.0 |

Experimental Protocols for Cytotoxicity Assays

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[4]

Signaling Pathway Modulation

The anticancer activity of many compounds, including those with structures related to this compound, is often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Studies have shown that 3-bromofluoranthene can induce vascular endothelial dysfunction through the MAPK-mediated-NFκB pro-inflammatory pathway and the generation of intracellular reactive oxygen species (ROS).[10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates the cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11][12][13] Indole compounds, which share some structural similarities with the fluoranthene scaffold, have been shown to modulate this pathway.[14]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer agents. This guide has outlined the key synthetic methodologies for accessing the this compound core and its derivatives, particularly Schiff bases. The presented cytotoxicity data for structurally related compounds highlights the potential of this scaffold in inhibiting cancer cell growth. Furthermore, the exploration of their interactions with critical signaling pathways, such as the MAPK/NF-κB and PI3K/Akt/mTOR pathways, provides a mechanistic basis for their biological activity and offers a rationale for their further development. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity for preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. The nitration of 3-methoxyfluoranthene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 5. Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 6. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes | MDPI [mdpi.com]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 1,2,3-triazole substituted-N-alkyl/aryl nitrone derivatives, their anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 3-Aminofluoranthene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling 3-Aminofluoranthene and adhere to all institutional and regulatory safety protocols.

Executive Summary